Resiquimod - 144875-48-9

Resiquimod

Catalog Number: EVT-280210
CAS Number: 144875-48-9
Molecular Formula: C17H22N4O2
Molecular Weight: 314.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Resiquimod (C17H22N4O2), also known by its developmental code R-848, is a synthetic imidazoquinoline compound recognized for its potent immunomodulatory properties. [, , ] It functions as a Toll-like receptor (TLR) agonist, specifically targeting TLR7 and TLR8. [, , , ] These receptors are crucial components of the innate immune system, responsible for recognizing pathogen-associated molecular patterns (PAMPs) and initiating immune responses. [, , , ]

Resiquimod's role in scientific research stems from its ability to mimic the effects of natural TLR7/8 ligands, thereby activating downstream signaling pathways and inducing the production of various cytokines, chemokines, and other immune mediators. [, , , ] This immunomodulatory activity makes Resiquimod a valuable tool for investigating immune responses, developing novel vaccine adjuvants, and exploring potential therapeutic strategies for various diseases, including cancer and viral infections. [, , , ]

Mechanism of Action

Resiquimod exerts its immunomodulatory effects primarily by binding to and activating TLR7 and TLR8, which are located within endosomes of immune cells such as dendritic cells, macrophages, and B cells. [, , , ] Upon binding, Resiquimod triggers a conformational change in these receptors, initiating a signaling cascade that ultimately leads to the activation of transcription factors like NF-κB and IRF7. [, , , ] These transcription factors then translocate to the nucleus and promote the expression of genes encoding for various cytokines (e.g., IFN-α, TNF-α, IL-12), chemokines (e.g., CXCL10, CCL5), and co-stimulatory molecules (e.g., CD80, CD86). [, , , ]

The resulting cytokine milieu and enhanced expression of co-stimulatory molecules on antigen-presenting cells contribute to the activation and differentiation of T cells, skewing the immune response towards a Th1 phenotype. [, , , ] This Th1-biased response is characterized by the production of IFN-γ and cytotoxic T lymphocytes, crucial for targeting virally infected cells and tumor cells. [, , , ]

Applications
  • Vaccine Adjuvant: Resiquimod demonstrates potent adjuvant properties, enhancing both humoral and cellular immune responses against various antigens when co-administered in vaccine formulations. [, , ] Its ability to activate TLR7/8 on antigen-presenting cells, induce cytokine production, and promote Th1 responses contributes to its efficacy as an adjuvant. [, , ] Studies have explored its use as an adjuvant in vaccines targeting infectious diseases like influenza, HIV, and leishmaniasis, as well as in cancer vaccines. [, , , ]

  • Cancer Immunotherapy: Resiquimod has been investigated as a potential cancer immunotherapeutic agent, either as a single agent or in combination with other treatment modalities like chemotherapy or immune checkpoint inhibitors. [, , , , , ] Its ability to activate TLR7/8 on tumor-infiltrating immune cells can induce antitumor immunity by promoting the recruitment and activation of cytotoxic T cells, natural killer (NK) cells, and pro-inflammatory macrophages while also suppressing immunosuppressive cells within the tumor microenvironment. [, , , , , ]

  • Treatment of Viral Infections: Preclinical studies have demonstrated the potential of Resiquimod in treating viral infections. [, , ] Its ability to induce potent antiviral responses by triggering the production of type I interferons and activating NK cells contributes to its antiviral activity. [, , ] While its clinical development for treating recurrent genital herpes was halted due to inconsistent results, research on its use in other viral infections, such as hepatitis C, continues. []

  • Modulation of Allergic Responses: Studies have explored the potential of Resiquimod in modulating allergic responses, particularly in the context of allergic asthma. [, , ] Research suggests that Resiquimod treatment can alleviate airway hyperresponsiveness, reduce eosinophilic inflammation, and modulate cytokine profiles in animal models of asthma. [, , ] These effects are thought to be mediated by its ability to promote a Th1-biased immune response and induce the production of immunomodulatory molecules like IL-27. [, , ]

  • Wound Healing: Research has explored the impact of Resiquimod on wound healing, with findings suggesting a dual role depending on the context. [, ] While prolonged exposure to Resiquimod can exacerbate inflammation and delay healing, its ability to initially enhance immune cell recruitment and activation might be beneficial in certain wound healing scenarios. [, ]

Future Directions
  • Optimization of Delivery Systems: Developing novel delivery systems for Resiquimod, such as nanoparticles, liposomes, or microsponges, could improve its therapeutic index by enhancing targeted delivery to immune cells or tumor sites, reducing systemic exposure and associated toxicity. [, , ]

  • Combination Therapies: Exploring the synergistic potential of Resiquimod with other immunotherapeutic agents, such as immune checkpoint inhibitors, cancer vaccines, or other TLR agonists, could lead to more effective treatment strategies for cancer and infectious diseases. [, , , , , ]

  • Personalized Medicine: Investigating the impact of genetic variations in TLR7/8 signaling pathways on Resiquimod's efficacy and toxicity could facilitate the development of personalized treatment approaches, tailoring Resiquimod-based therapies to individuals most likely to benefit while minimizing potential adverse effects. []

Imiquimod

Compound Description: Imiquimod is an imidazoquinoline compound with potent antiviral and anticancer activity. It functions as a Toll-like receptor (TLR)-7 agonist, activating immune responses against viral and tumor lesions. Imiquimod is available as a topical cream (5%) under the brand name Aldara and is clinically indicated for treating external genital and perianal warts. []

CA-4948

Compound Description: CA-4948 is a small molecule inhibitor of the Toll-like receptor 7 (TLR7) signaling pathway. In a study involving non-obese diabetic (NOD) mice, CA-4948 treatment successfully downregulated the TLR7 pathway, leading to a consistent elevation of platelet counts. []

Relevance: CA-4948 serves as a tool to understand the contrasting effects of TLR7 activation by Resiquimod in the context of primary Sjögren's syndrome-associated thrombocytopenia. While Resiquimod activates the pathway and exacerbates thrombocytopenia, CA-4948 inhibits it, demonstrating a potential therapeutic approach. []

Properties

CAS Number

144875-48-9

Product Name

Resiquimod

IUPAC Name

1-[4-amino-2-(ethoxymethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol

Molecular Formula

C17H22N4O2

Molecular Weight

314.4 g/mol

InChI

InChI=1S/C17H22N4O2/c1-4-23-9-13-20-14-15(21(13)10-17(2,3)22)11-7-5-6-8-12(11)19-16(14)18/h5-8,22H,4,9-10H2,1-3H3,(H2,18,19)

InChI Key

BXNMTOQRYBFHNZ-UHFFFAOYSA-N

SMILES

CCOCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N

Solubility

Soluble in DMSO, not in water

Synonyms

R-848; R 848; R848; S 28463; S-28463; S28463; VML-600; VML600; VML 600; Resiquimod.

Canonical SMILES

CCOCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.